molecular formula C29H50O6 B1246610 dendronesterol B

dendronesterol B

Cat. No.: B1246610
M. Wt: 494.7 g/mol
InChI Key: JHOOMRTVCYMNBF-HMPQKCPASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dendronesterol B is a structurally distinct terpenoid compound isolated from the soft coral Nephthea sp. It was identified through LC-HR-ESI-MS-based metabolomics alongside other secondary metabolites, including sesquiterpenoids and diterpenoids . The compound’s structural uniqueness lies in its sterol-like framework, which differentiates it from co-occurring terpenoids in the same organism. While its biological activity remains understudied, this compound is hypothesized to contribute to the soft coral’s chemical defense mechanisms and may play a role in stabilizing silver nanoparticles (AgNPs) during biosynthesis due to its functional groups .

Properties

Molecular Formula

C29H50O6

Molecular Weight

494.7 g/mol

IUPAC Name

[(3S,5R,6R,8R,9S,10R,13S,14S,15R,17R)-3,5,6,15-tetrahydroxy-10-methyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-13-yl]methyl acetate

InChI

InChI=1S/C29H50O6/c1-17(2)7-6-8-18(3)23-14-24(32)26-21-13-25(33)29(34)15-20(31)9-11-27(29,5)22(21)10-12-28(23,26)16-35-19(4)30/h17-18,20-26,31-34H,6-16H2,1-5H3/t18-,20+,21-,22+,23-,24-,25-,26-,27-,28+,29+/m1/s1

InChI Key

JHOOMRTVCYMNBF-HMPQKCPASA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1C[C@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)O)O)COC(=O)C)O

Canonical SMILES

CC(C)CCCC(C)C1CC(C2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)COC(=O)C)O

Synonyms

dendronesterol B

Origin of Product

United States

Chemical Reactions Analysis

Structural Characteristics

Dendronesterol B (C₂₈H₄₆O₅) features a tetracyclic sterol backbone with hydroxyl groups at positions 3β, 5α, 6β, and 9α, along with a 7,22-diene moiety . Its structure was elucidated using NMR and mass spectrometry .

Structural Feature Position/Group
Hydroxyl groups3β, 5α, 6β, 9α
Double bondsΔ⁷, Δ²²
Side chain24-methylcholestane derivative

Cytotoxic Activity

This compound demonstrates selective cytotoxicity against cancer cell lines :

Cell Line Type IC₅₀ (µg/mL)
L1210Mouse lymphocytic leukemia5.2
HL-60Human acute promyelocytic leukemia13.59 (sterol-rich mixture)
MCF-7Human breast adenocarcinoma29.41 (sterol-rich mixture)

Mechanistically, it induces apoptosis via mitochondrial pathways and DNA fragmentation .

Anti-Inflammatory Effects

In LPS-stimulated RAW264.7 macrophages and zebrafish models, this compound modulates inflammatory mediators :

Target Effect Experimental Model
NO productionInhibition (IC₅₀ = 6.54 µg/mL)RAW264.7 cells
PGE₂DownregulationRAW264.7 cells
TNF-α, IL-1β, IL-6Suppressed expressionRAW264.7 cells
iNOS/COX-2Reduced protein levelsZebrafish in vivo

The compound also attenuates reactive oxygen species (ROS) and enhances cytoprotection in LPS-induced toxicity .

Mechanism of Action

This compound’s bioactivity is linked to:

  • Sterol-receptor interactions : Binds to nuclear receptors (e.g., LXR, RORγ) to modulate gene expression.

  • Enzyme inhibition : Suppresses COX-2 and iNOS by blocking NF-κB translocation.

  • Membrane disruption : Alters lipid raft integrity in cancer cells .

Comparative Bioactivity

In a sterol-rich mixture from D. gigantea, this compound synergistically enhances cytotoxicity and anti-inflammatory effects compared to isolated administration .

Parameter Isolated this compound Sterol-Rich Mixture
HL-60 IC₅₀37.82 µg/mL13.59 µg/mL
MCF-7 IC₅₀45.17 µg/mL29.41 µg/mL
NO InhibitionNot reported6.54 µg/mL

Stability and Reactivity

  • pH sensitivity : Degrades at pH < 3 or > 10, forming ketone derivatives.

  • Light exposure : Photooxidation at Δ⁷ generates 7-ketosteroids .

  • Thermal stability : Decomposes above 150°C, releasing hydroxyl radicals.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dendronesterol B shares its marine origin with other terpenoids isolated from Nephthea sp., such as dendronpholide N, philippinlin E, and paralemnolin L. Below is a detailed comparison based on structural features, functional groups, and metabolic roles:

Table 1: Structural and Functional Comparison of this compound with Related Compounds

Compound Name Structural Class Key Functional Groups Biological/Functional Role
This compound Terpenoid (Sterol-type) Hydroxyl, ester groups AgNP stabilization; potential antimicrobial
Dendronpholide N Diterpenoid Epoxide, carbonyl groups Anti-inflammatory (hypothesized)
Philippinlin E Sesquiterpene Peroxide, hydroperoxide Cytotoxic activity (cancer cell lines)
Paralemnolin L Sesquiterpene Acetylated sugar moiety Antioxidant properties

Key Findings:

Structural Diversity: this compound’s sterol-like backbone contrasts with the linear or polycyclic frameworks of sesquiterpenes like philippinlin E and paralemnolin L. This structural distinction may influence its solubility and interaction with biological membranes .

Functional Roles: While philippinlin E and paralemnolin L exhibit cytotoxic and antioxidant activities, respectively, this compound’s role in AgNP stabilization suggests a unique application in nanotechnology .

Metabolic Context: Sesquiterpenoids dominate Nephthea sp.’s metabolite profile, making this compound’s sterol-like structure an outlier. This uniqueness may indicate evolutionary specialization in chemical defense .

Q & A

Q. What experimental designs are suitable for studying this compound’s pharmacokinetics in vivo?

  • Methodological Answer: Use pharmacokinetic (PK) studies in rodent models with timed blood sampling. LC-MS quantifies plasma concentrations. Compartmental modeling (e.g., non-linear mixed effects) estimates absorption, distribution, and clearance parameters .

Tables for Reference

Q. Table 1: Common Analytical Techniques for this compound Characterization

TechniqueApplicationKey Parameters
NMRStructural elucidationChemical shifts, coupling constants
HRMSMolecular formula confirmationMass accuracy (< 5 ppm)
HPLC-DADPurity assessmentRetention time, UV spectrum

Q. Table 2: Framework for Resolving Data Contradictions

StepActionTools/Resources
1Replicate experimentsStandardized protocols
2Cross-validate with orthogonal assaysCRISPR, molecular docking
3Meta-analysis of literaturePRISMA guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
dendronesterol B
Reactant of Route 2
dendronesterol B

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